molecular formula C7H8N2O B6596968 4-(1H-imidazol-2-yl)but-3-en-2-one CAS No. 1414846-62-0

4-(1H-imidazol-2-yl)but-3-en-2-one

Cat. No.: B6596968
CAS No.: 1414846-62-0
M. Wt: 136.15 g/mol
InChI Key: UUYBPRADVKXGFI-NSCUHMNNSA-N
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Description

4-(1H-imidazol-2-yl)but-3-en-2-one is a compound that features an imidazole ring, a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

4-(1H-imidazol-2-yl)but-3-en-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole
  • 2-methyl-1H-imidazole
  • 4,5-diphenyl-1H-imidazole

Uniqueness

4-(1H-imidazol-2-yl)but-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in various applications .

Properties

IUPAC Name

(E)-4-(1H-imidazol-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)2-3-7-8-4-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBPRADVKXGFI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414846-62-0
Record name (3E)-4-(1H-imidazol-2-yl)but-3-en-2-one
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